molecular formula C18H20N6 B12472881 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine)

1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine)

Cat. No.: B12472881
M. Wt: 320.4 g/mol
InChI Key: SGPHAVYYCSVFLI-UHFFFAOYSA-N
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Description

1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using appropriate alkyl halides in the presence of a base.

    Amination: Introduction of the amino group is carried out using amination reactions, often involving reagents like ammonia or amines under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-glycosidase, preventing substrate binding and subsequent enzymatic activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site .

Comparison with Similar Compounds

1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C18H20N6

Molecular Weight

320.4 g/mol

IUPAC Name

1-[4-(2-aminobenzimidazol-1-yl)butyl]benzimidazol-2-amine

InChI

InChI=1S/C18H20N6/c19-17-21-13-7-1-3-9-15(13)23(17)11-5-6-12-24-16-10-4-2-8-14(16)22-18(24)20/h1-4,7-10H,5-6,11-12H2,(H2,19,21)(H2,20,22)

InChI Key

SGPHAVYYCSVFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCCN3C4=CC=CC=C4N=C3N)N

Origin of Product

United States

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